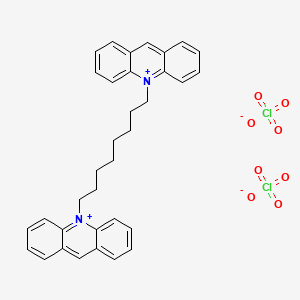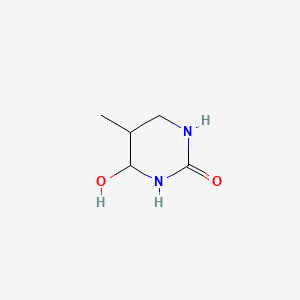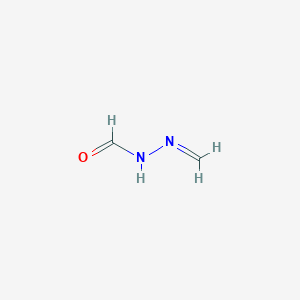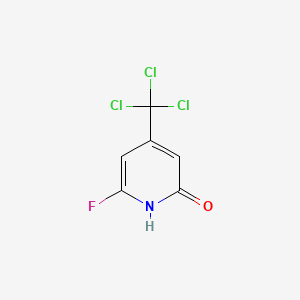
10,10'-(Octane-1,8-diyl)di(acridin-10-ium) diperchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10,10’-(Octane-1,8-diyl)di(acridin-10-ium) diperchlorate is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two acridinium ions linked by an octane chain and stabilized by perchlorate ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-(Octane-1,8-diyl)di(acridin-10-ium) diperchlorate typically involves the following steps:
Formation of Acridinium Ion: The initial step involves the synthesis of acridinium ions. This can be achieved by the reaction of acridine with a suitable alkylating agent under acidic conditions.
Linking with Octane Chain: The acridinium ions are then linked using an octane-1,8-diyl linker. This step requires the use of a coupling agent to facilitate the formation of the desired linkage.
Formation of Diperchlorate Salt: Finally, the compound is treated with perchloric acid to form the diperchlorate salt, resulting in the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
10,10’-(Octane-1,8-diyl)di(acridin-10-ium) diperchlorate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the acridinium ions to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the acridinium ions are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine compounds.
科学研究应用
10,10’-(Octane-1,8-diyl)di(acridin-10-ium) diperchlorate has several scientific research applications:
Chemistry: The compound is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: It is employed in cell imaging and as a marker in biological assays.
Industry: It is used in the development of advanced materials and as a component in certain dyes and pigments.
作用机制
The mechanism of action of 10,10’-(Octane-1,8-diyl)di(acridin-10-ium) diperchlorate involves its interaction with biological molecules. The acridinium ions can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the generation of reactive oxygen species upon exposure to light, causing damage to cancer cells in photodynamic therapy. The compound’s ability to fluoresce also makes it useful in imaging applications, where it can bind to specific cellular components and emit light upon excitation.
相似化合物的比较
Similar Compounds
10-Methylacridinium Chloride: Similar in structure but lacks the octane linker and perchlorate ions.
Acridine Orange: A well-known acridine derivative used in cell staining but differs in its chemical structure and properties.
Proflavine: Another acridine derivative with antimicrobial properties, differing in its functional groups and applications.
Uniqueness
10,10’-(Octane-1,8-diyl)di(acridin-10-ium) diperchlorate is unique due to its specific structure, which includes an octane linker and perchlorate ions. This unique structure imparts distinct properties, such as enhanced fluorescence and the ability to intercalate into DNA, making it valuable in various scientific and medical applications.
属性
CAS 编号 |
92751-95-6 |
|---|---|
分子式 |
C34H34Cl2N2O8 |
分子量 |
669.5 g/mol |
IUPAC 名称 |
10-(8-acridin-10-ium-10-yloctyl)acridin-10-ium;diperchlorate |
InChI |
InChI=1S/C34H34N2.2ClHO4/c1(3-13-23-35-31-19-9-5-15-27(31)25-28-16-6-10-20-32(28)35)2-4-14-24-36-33-21-11-7-17-29(33)26-30-18-8-12-22-34(30)36;2*2-1(3,4)5/h5-12,15-22,25-26H,1-4,13-14,23-24H2;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI 键 |
XVTXDHDSRJSPMT-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=[N+]2CCCCCCCC[N+]4=C5C=CC=CC5=CC6=CC=CC=C64.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(Butylsulfanyl)-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14357000.png)

![N~1~,N~1'~-Methylenebis[N-(nitrosomethyl)methanediamine]](/img/structure/B14357012.png)
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate](/img/structure/B14357013.png)
![1-Methyl-2,4-diphenyl-3,5-dioxa-2,7-diazabicyclo[2.2.1]heptan-6-one](/img/structure/B14357017.png)





![1-Amino-1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one](/img/structure/B14357057.png)
![Diethyl [2-(2H-1,3-benzodioxol-5-yl)hydrazinylidene]propanedioate](/img/structure/B14357069.png)


